2-(Cyanomethoxy)ethyl acetate
Description
2-(Cyanomethoxy)ethyl acetate is an organoacetate ester characterized by a cyanomethoxy (-O-CH2-CN) substituent on the ethyl chain of the acetate group.
Properties
CAS No. |
107886-27-1 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(cyanomethoxy)ethyl acetate |
InChI |
InChI=1S/C6H9NO3/c1-6(8)10-5-4-9-3-2-7/h3-5H2,1H3 |
InChI Key |
KJYVHRXDOANBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethoxy)ethyl acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alcohol under acidic conditions to form the desired ester. Another method includes the use of phase transfer catalysts to facilitate the reaction between sodium cyanoacetate and ethyl bromide in an aqueous-organic two-phase system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ester and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(Cyanomethoxy)ethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyanomethoxy)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and nitrile groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Key Observations:
- Polarity and Reactivity: The nitrile group in this compound likely increases polarity compared to 2-ethoxyethyl acetate, enhancing solubility in polar aprotic solvents. This contrasts with 2-chloroethyl acetate, where the chlorine substituent promotes electrophilic reactivity .
- Stability: The cyanomethoxy group may reduce hydrolytic stability relative to 2-ethoxyethyl acetate, which is resistant to hydrolysis under mild conditions .
Biological Activity
2-(Cyanomethoxy)ethyl acetate (CAS No. 107886-27-1) is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C8H9NO3
Molecular Weight : 169.16 g/mol
IUPAC Name : this compound
Synthesis
The synthesis of this compound can be accomplished through various methods, typically involving the reaction of cyanomethanol with ethyl acetate in the presence of a suitable catalyst. The following table summarizes common synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Esterification | Cyanomethanol, Ethyl Acetate | Acidic conditions |
| Nucleophilic Substitution | Cyanide ion, Alkyl halides | Basic conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyanomethoxy group can participate in hydrogen bonding and hydrophobic interactions, which may modulate enzyme activity or receptor binding.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria are outlined in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 1.0 |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on human cell lines. The compound demonstrated a dose-dependent cytotoxic effect on cancer cell lines, particularly:
- HeLa cells
- MCF-7 breast cancer cells
The half-maximal inhibitory concentration (IC50) values are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
Case Studies
A notable case study involved the application of this compound in a therapeutic context for treating infections caused by resistant bacterial strains. In a clinical trial, patients treated with formulations containing this compound exhibited improved outcomes compared to standard antibiotic treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
